REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:6]([O:8][CH3:9])=[O:7])#N.F[B-](F)(F)F.[SiH](CC)(CC)CC.[OH2:26]>C(Cl)Cl.CCOC(C)=O>[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:6]([O:8][CH3:9])=[O:7])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After the solution was stirred at 55° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 37 h
|
Duration
|
37 h
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
WAIT
|
Details
|
was continued for 1.5 h
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 120° C. for 15 min.
|
Duration
|
15 min
|
Type
|
WAIT
|
Details
|
the temperature was decreased to 115° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
stopped for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
resumed for 17 h
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography (7.5% EtOAc/hexanes)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)OC)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |